{5-[(4-Chlorophenyl)sulfonyl]-1,2,3-thiadiazol-4-yl}(morpholino)methanone {5-[(4-Chlorophenyl)sulfonyl]-1,2,3-thiadiazol-4-yl}(morpholino)methanone
Brand Name: Vulcanchem
CAS No.: 306977-07-1
VCID: VC7741718
InChI: InChI=1S/C13H12ClN3O4S2/c14-9-1-3-10(4-2-9)23(19,20)13-11(15-16-22-13)12(18)17-5-7-21-8-6-17/h1-4H,5-8H2
SMILES: C1COCCN1C(=O)C2=C(SN=N2)S(=O)(=O)C3=CC=C(C=C3)Cl
Molecular Formula: C13H12ClN3O4S2
Molecular Weight: 373.83

{5-[(4-Chlorophenyl)sulfonyl]-1,2,3-thiadiazol-4-yl}(morpholino)methanone

CAS No.: 306977-07-1

Cat. No.: VC7741718

Molecular Formula: C13H12ClN3O4S2

Molecular Weight: 373.83

* For research use only. Not for human or veterinary use.

{5-[(4-Chlorophenyl)sulfonyl]-1,2,3-thiadiazol-4-yl}(morpholino)methanone - 306977-07-1

Specification

CAS No. 306977-07-1
Molecular Formula C13H12ClN3O4S2
Molecular Weight 373.83
IUPAC Name [5-(4-chlorophenyl)sulfonylthiadiazol-4-yl]-morpholin-4-ylmethanone
Standard InChI InChI=1S/C13H12ClN3O4S2/c14-9-1-3-10(4-2-9)23(19,20)13-11(15-16-22-13)12(18)17-5-7-21-8-6-17/h1-4H,5-8H2
Standard InChI Key GQDWBQKIPREMOP-UHFFFAOYSA-N
SMILES C1COCCN1C(=O)C2=C(SN=N2)S(=O)(=O)C3=CC=C(C=C3)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The molecular formula of {5-[(4-Chlorophenyl)sulfonyl]-1,2,3-thiadiazol-4-yl}(morpholino)methanone is C₁₃H₁₂ClN₃O₄S₂, with a molecular weight of 373.8 g/mol . The structure comprises:

  • A 1,2,3-thiadiazole ring, a five-membered heterocycle containing two nitrogen atoms and one sulfur atom.

  • A 4-chlorophenylsulfonyl group (–SO₂C₆H₄Cl) at position 5 of the thiadiazole ring.

  • A morpholino group (N-morpholine) bonded via a carbonyl group (–CO–) at position 4 of the thiadiazole .

Table 1: Key Structural Descriptors

PropertyValue
IUPAC Name[5-(4-Chlorophenyl)sulfonylthiadiazol-4-yl]-morpholin-4-ylmethanone
SMILESC1COCCN1C(=O)C2=C(SN=N2)S(=O)(=O)C3=CC=C(C=C3)Cl
InChIKeyGQDWBQKIPREMOP-UHFFFAOYSA-N

Synthesis and Derivative Formation

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions:

  • Thiadiazole Ring Formation: Cyclization of thiosemicarbazides with α-haloketones under acidic conditions generates the 1,2,3-thiadiazole core .

  • Sulfonylation: Reaction of the thiadiazole intermediate with 4-chlorobenzenesulfonyl chloride introduces the sulfonyl group.

  • Morpholino Incorporation: Coupling the carbonyl group at C4 with morpholine using carbodiimide-based coupling agents (e.g., DCC or EDC).

Scheme 1: Simplified Synthesis

  • Thiosemicarbazide + α-Chloroketone → 1,2,3-Thiadiazole Intermediate

  • Intermediate + 4-Chlorobenzenesulfonyl Chloride → Sulfonylated Thiadiazole

  • Sulfonylated Thiadiazole + Morpholine → Final Product

Yield Optimization

Reaction conditions critically influence yield:

  • Sulfonylation achieves ~70–80% efficiency in dimethylformamide (DMF) at 80°C.

  • Morpholino coupling requires anhydrous tetrahydrofuran (THF) and catalytic DMAP, yielding 65–75%.

Pharmacological and Biological Activities

Enzyme Inhibition

The compound exhibits monoamine oxidase (MAO) inhibition, with preliminary assays showing IC₅₀ values of 1.2 µM for MAO-A and 0.8 µM for MAO-B, comparable to reference inhibitors like selegiline . The sulfonyl group facilitates hydrogen bonding with flavin adenine dinucleotide (FAD) in MAO’s active site .

Antimicrobial Properties

In vitro studies against Staphylococcus aureus and Escherichia coli demonstrate minimum inhibitory concentrations (MICs) of 8 µg/mL and 16 µg/mL, respectively. The thiadiazole ring disrupts bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).

ActivityTarget/ModelResult
MAO InhibitionRecombinant MAO-A/BIC₅₀: 0.8–1.2 µM
AntibacterialS. aureusMIC: 8 µg/mL
AnticancerHepG2 CellsIC₅₀: 25 µM

Structure-Activity Relationships (SAR)

Role of the Sulfonyl Group

Replacing the sulfonyl group (–SO₂–) with sulfinyl (–SO–) or methylthio (–S–) reduces MAO inhibition by 5–10 fold, underscoring its importance in enzyme binding .

Morpholino Substitutions

Analogues with piperidine instead of morpholine show reduced solubility in aqueous media, highlighting morpholino’s role in improving pharmacokinetics.

Applications in Drug Discovery

Central Nervous System (CNS) Agents

The compound’s MAO inhibition suggests potential as an antidepressant or neuroprotective agent . Its ability to cross the blood-brain barrier (BBB) is under investigation via logP calculations (predicted logP: 2.1) .

Antibacterial Drug Development

Structural analogs are being explored as broad-spectrum antibiotics targeting multidrug-resistant Gram-positive pathogens.

Comparative Analysis with Analogues

Table 3: Analogues and Their Properties

CompoundStructural DifferenceActivity
EVT-3036391Sulfinyl instead of sulfonylLower MAO inhibition
5-(4-Chlorophenyl)thiazoleThiazole coreEnhanced antimicrobial

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